REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([Br:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH:13](OB([O-])[O-])=[CH2:14].C(N(CC)CC)C.N#N>C1COCC1.CC(O)C.CCOC(C)=O.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].ClCCl>[Br:12][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[N:3]=[C:2]([CH:13]=[CH2:14])[CH:11]=[CH:10]2 |f:4.5,6.7,8.9.10.11.12|
|
Name
|
|
Quantity
|
1.836 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC2=C(C=CC=C2C=C1)Br
|
Name
|
vinylborate
|
Quantity
|
0.9428 g
|
Type
|
reactant
|
Smiles
|
C(=C)OB([O-])[O-]
|
Name
|
|
Quantity
|
0.7769 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
THF IPA
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0.3685 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].ClCCl
|
Name
|
EtOAc H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 55° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |